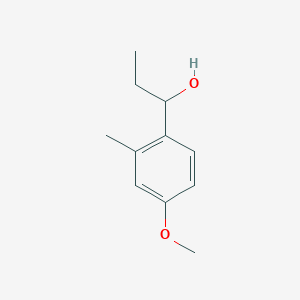

1-(4-Methoxy-2-methylphenyl)-1-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxy-2-methylphenyl)-1-propanol is an organic compound belonging to the class of phenylpropanols. It is characterized by a phenyl ring substituted with a methoxy group and a methyl group, and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-methoxy-2-methylphenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to make the production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1-propanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to the corresponding ketone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: 1-(4-Methoxy-2-methylphenyl)-1-propanone

Reduction: this compound (same as the starting material)

Substitution: Nitro- or bromo-substituted derivatives of the phenyl ring

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxy-2-methylphenyl)-1-propanol has various applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Wirkmechanismus

1-(4-Methoxy-2-methylphenyl)-1-propanol is structurally similar to other phenylpropanols, such as 1-(2-hydroxy-4-methoxyphenyl)-1-propanol and 1-(3-methoxyphenyl)-1-propanol. its unique substitution pattern on the phenyl ring gives it distinct chemical and biological properties. For instance, the presence of the methoxy group at the 4-position enhances its electron-donating ability, affecting its reactivity in electrophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1-(2-hydroxy-4-methoxyphenyl)-1-propanol

1-(3-methoxyphenyl)-1-propanol

1-(4-hydroxy-2-methylphenyl)-1-propanol

Biologische Aktivität

1-(4-Methoxy-2-methylphenyl)-1-propanol, also known as 3-(4-Methoxy-2-methylphenyl)propan-1-ol, is an aromatic alcohol characterized by its unique chemical structure that includes a methoxy group and a methyl-substituted phenyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₀H₁₄O₂

- Molar Mass : 166.22 g/mol

- CAS Number : 5406-18-8

- Chemical Structure : The presence of both methoxy and methyl groups enhances its lipophilicity, allowing it to cross biological membranes effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, including E. coli, the compound demonstrated a Minimum Inhibitory Concentration (MIC) of approximately 87.5 ± 25 ppm and a Minimum Bactericidal Concentration (MBC) of 175 ± 50 ppm . This suggests that the compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial drug development.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. By interacting with specific molecular targets, it may reduce inflammation in various biological contexts.

Pharmacological Interactions

This compound is noted for its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This interaction is crucial as it may influence drug metabolism and pharmacokinetics, suggesting that this compound could alter the effectiveness and toxicity of other medications when used concurrently.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)propan-1-ol | Two methoxy groups | Enhanced biological activity |

| 3-(4-Methylphenyl)-2-propyn-1-ol | Triple bond in propanol chain | Varies based on reactivity |

| 4-Allyl-2-methoxyphenol (Eugenol) | Volatile phenolic compound | Antifungal, anti-inflammatory |

The comparison shows that while similar compounds may exhibit enhanced or varied biological activities due to structural differences, this compound maintains unique properties owing to its specific functional groups.

Study on Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of E. coli. The study utilized high-performance liquid chromatography (HPLC) to determine the stability and concentration of the compound in biological samples. Results indicated significant antimicrobial activity with clear dose-response relationships observed at varying concentrations .

In Vivo Studies

Further investigations into the in vivo effects of this compound are needed to establish therapeutic potential fully. Preliminary findings suggest that it may reduce inflammation in animal models, although comprehensive studies are required to validate these effects and understand the underlying mechanisms.

Eigenschaften

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQFDNVMYBRGEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)OC)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.